2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl acetate
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Overview
Description
2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl acetate is a synthetic organic compound that belongs to the purine family It is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 3rd position, and an ethyl acetate group attached to the 7th position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl acetate typically involves the following steps:
Bromination: The starting material, 3-methylxanthine, is brominated at the 8th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Acetylation: The brominated intermediate is then reacted with ethyl acetate in the presence of a base such as sodium ethoxide or potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 8th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ethyl acetate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or alcohol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted purine derivatives.
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl acetate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various biologically active compounds, including antiviral and anticancer agents.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool for studying purine metabolism and enzyme interactions in biological systems.
Pharmaceutical Industry: The compound is investigated for its potential therapeutic applications and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and DNA repair, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3-methylxanthine: Similar structure but lacks the ethyl acetate group.
3-Methylxanthine: Similar structure but lacks both the bromine atom and the ethyl acetate group.
8-Bromo-7-but-2-yn-1-yl-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but has a different substituent at the 7th position.
Uniqueness
2-(8-Bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl acetate is unique due to the presence of both the bromine atom and the ethyl acetate group, which confer specific chemical and biological properties. This combination of substituents allows for unique interactions with molecular targets and distinct reactivity in chemical reactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)ethyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O4/c1-5(16)19-4-3-15-6-7(12-9(15)11)14(2)10(18)13-8(6)17/h3-4H2,1-2H3,(H,13,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXMOQGUMXYLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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